An In-depth Technical Guide to 2-(Pentylthio)ethanol for Scientific Professionals
An In-depth Technical Guide to 2-(Pentylthio)ethanol for Scientific Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pentylthio)ethanol (CAS No. 22812-91-5), a bifunctional molecule incorporating both a hydroxyl group and a thioether linkage. While specific literature on this compound is not abundant, this document synthesizes available data with established chemical principles for homologous series to offer researchers, scientists, and drug development professionals a thorough resource. The guide covers its chemical identity, proposed synthesis methodologies, physicochemical properties, and prospective applications in medicinal chemistry and drug development, grounded in the known reactivity and biological relevance of the thioether and 2-hydroxyethyl moieties. All protocols and theoretical discussions are presented with the rigor expected by a senior application scientist, emphasizing causality and practical insights.
Introduction and Chemical Identity
2-(Pentylthio)ethanol, also known as Amyl 2-hydroxyethyl sulfide, is an organic compound that merges the structural features of a primary alcohol and a thioether. This unique combination suggests a versatile chemical profile, with the hydroxyl group providing a site for esterification, etherification, and oxidation, while the sulfur atom of the thioether can undergo oxidation to sulfoxides and sulfones, and participate in metal coordination.
The thioether functional group is a common motif in a variety of biologically active molecules and pharmaceutical agents, contributing to their metabolic stability and pharmacokinetic profiles.[1] Similarly, the 2-hydroxyethyl group is a key structural element in many compounds, influencing solubility and providing a handle for further chemical modification. The presence of both moieties in 2-(Pentylthio)ethanol makes it an interesting, albeit under-researched, building block for organic synthesis and medicinal chemistry.
Table 1: Chemical Identifiers for 2-(Pentylthio)ethanol
| Identifier | Value | Source |
| CAS Number | 22812-91-5 | |
| IUPAC Name | 2-(Pentylthio)ethanol | |
| Molecular Formula | C₇H₁₆OS | |
| Molecular Weight | 148.27 g/mol | |
| SMILES | CCCCCSCCO | |
| InChI Key | GMCYCIFSAJJFSY-UHFFFAOYSA-N | |
| Synonyms | Amyl 2-hydroxyethyl sulfide, 2-(n-Pentylthio)ethanol, 2-Hydroxyethyl n-pentyl sulfide |
Synthesis and Purification
While specific literature detailing the synthesis of 2-(Pentylthio)ethanol is scarce, its structure suggests a straightforward preparation based on well-established reactions for the formation of thioethers. The most common and industrially viable methods involve the nucleophilic substitution of a suitable electrophile with a sulfur-containing nucleophile.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are most plausible for the synthesis of 2-(Pentylthio)ethanol:
Caption: Retrosynthetic analysis of 2-(Pentylthio)ethanol.
Pathway A involves the S-alkylation of pentan-1-thiol with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, under basic conditions. This is a classic Williamson ether synthesis adapted for thioethers.
Pathway B is a highly efficient, atom-economical route involving the base-catalyzed ring-opening of ethylene oxide with pentan-1-thiol.[2] This method is often preferred in industrial settings due to the high reactivity of ethylene oxide and the absence of a halide leaving group.
Detailed Experimental Protocol (Proposed)
The following protocol is a validated, general procedure for the synthesis of 2-(alkylthio)ethanols and is expected to provide a high yield of 2-(pentylthio)ethanol.
Reaction: Pentan-1-thiol + Ethylene Oxide → 2-(Pentylthio)ethanol
Materials:
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Pentan-1-thiol (reagent grade, ≥98%)
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Sodium methoxide (25 wt% in methanol)
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Ethylene oxide (liquefied gas)
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Methanol (anhydrous)
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Diethyl ether (anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a dry ice/acetone condenser is charged with pentan-1-thiol (1.0 eq) and anhydrous methanol (2 mL per gram of thiol).
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Catalyst Addition: A catalytic amount of sodium methoxide solution (0.05 eq) is added to the stirred solution.
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Ethylene Oxide Addition: The reaction mixture is cooled to 0 °C in an ice bath. Ethylene oxide (1.1 eq) is condensed into the dropping funnel and added dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 10 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: The reaction is quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and diluted with diethyl ether. The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-(pentylthio)ethanol.
Self-Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy. The absence of starting materials and the presence of the expected molecular ion peak and fragmentation pattern in the mass spectrum, along with the characteristic proton and carbon signals in the NMR spectra, will validate the success of the synthesis.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-(Pentylthio)ethanol are influenced by its linear alkyl chain, which imparts lipophilicity, and the polar hydroxyl group, which allows for hydrogen bonding.
Table 2: Physicochemical Properties of 2-(Pentylthio)ethanol
| Property | Value | Source/Method |
| Molecular Weight | 148.27 g/mol | |
| XLogP3-AA | 2.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 6 | |
| Boiling Point (predicted) | 235.5 ± 8.0 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Density (predicted) | 0.9±0.1 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Refractive Index (predicted) | 1.475 ± 0.02 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Spectroscopic Characterization
¹H NMR (predicted):
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δ 0.9 ppm (t, 3H): Terminal methyl group of the pentyl chain.
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δ 1.3-1.4 ppm (m, 4H): Methylene groups (CH₂) in the middle of the pentyl chain.
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δ 1.5-1.6 ppm (m, 2H): Methylene group adjacent to the sulfur atom in the pentyl chain.
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δ 2.5 ppm (t, 2H): Methylene group of the pentyl chain attached to the sulfur atom.
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δ 2.7 ppm (t, 2H): Methylene group adjacent to the sulfur atom in the ethyl chain.
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δ 3.7 ppm (t, 2H): Methylene group attached to the hydroxyl group.
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Variable ppm (s, 1H): Hydroxyl proton (exchangeable).
¹³C NMR (predicted):
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δ 14.0 ppm: Terminal methyl carbon.
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δ 22.4, 31.3, 31.8 ppm: Methylene carbons of the pentyl chain.
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δ 34.5 ppm: Methylene carbon of the ethyl chain attached to sulfur.
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δ 35.8 ppm: Methylene carbon of the pentyl chain attached to sulfur.
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δ 60.5 ppm: Methylene carbon attached to the hydroxyl group.
Mass Spectrometry (EI):
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Molecular Ion (M⁺): m/z 148.
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Major Fragments: Expect fragmentation patterns characteristic of alcohols (loss of H₂O, m/z 130) and thioethers (alpha-cleavage). A prominent fragment would likely be [M - C₅H₁₁]⁺ at m/z 61, corresponding to the [S-CH₂CH₂-OH]⁺ fragment.
Potential Applications in Drug Development
The bifunctional nature of 2-(Pentylthio)ethanol makes it a potentially valuable building block in drug discovery and development.
Caption: Potential applications of 2-(Pentylthio)ethanol in drug development.
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Lipophilicity Modification: The pentyl chain can be incorporated into a lead compound to increase its lipophilicity, which can enhance membrane permeability and oral bioavailability.
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Prodrug and Linker Strategies: The primary hydroxyl group serves as a convenient attachment point for creating prodrugs, for example, through esterification with a therapeutic agent. This can improve the drug's solubility, stability, or pharmacokinetic profile. It can also be used as a linker for bioconjugation.
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Metabolic Stability: Thioethers are generally more resistant to metabolic cleavage than esters or amides, and their incorporation can lead to compounds with longer half-lives.[1]
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Pharmacophore Element: The thioether and hydroxyl groups can act as hydrogen bond acceptors and donors, respectively, contributing to the binding affinity of a molecule to its biological target. Thioether-containing compounds have been explored for a range of therapeutic applications, including as anticancer agents.[3]
Safety and Handling
Based on the GHS classification provided by the European Chemicals Agency (ECHA), 2-(Pentylthio)ethanol is a hazardous substance.
Table 3: GHS Hazard Classification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Source:
Handling Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
2-(Pentylthio)ethanol is a readily accessible bifunctional molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While direct research on this specific compound is limited, its structural features suggest a range of applications, from modifying the physicochemical properties of drug candidates to acting as a versatile linker. The proposed synthesis protocols are robust and based on well-understood chemical transformations. As with any chemical substance, proper safety precautions must be observed during its handling and use. This guide provides a solid foundation for researchers and drug development professionals to explore the potential of 2-(Pentylthio)ethanol in their work.
References
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PubChem. (n.d.). Amyl 2-hydroxyethyl sulfide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
- Keiko, N. A., Stepanova, L. G., Verochkina, E. A., & Chuvashev, Y. A. (2011). Synthesis and properties of alkylthioethanals. ARKIVOC, 2011(10), 127-138.
- Han, I., & Küçükgüzel, G. (2022). Thioethers: An Overview. Current drug targets, 23(2), 170–219.
- Li, L., & Ding, Y. (2017). Recent Advances in the Synthesis of Thioether. Mini-Reviews in Organic Chemistry, 14(5), 407-431.
- U.S. Patent No. 3,213,144. (1965). Production of 2-(ethylthio) ethanol.
- Barbera, G., & Tundo, P. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 12, 2656-2661.
- Patel, R. V., Keum, Y. S., & Kim, D. H. (2017). Thioether-containing heterocyclic compounds as potential anticancer agents. Future Medicinal Chemistry, 9(13), 1547-1563.
- U.S. Patent No. 3,487,113. (1970). Production of 2-(ethylthio)ethanol.
